molecular formula C17H14Cl2F2N2O3 B134885 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast CAS No. 162401-43-6

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Cat. No. B134885
M. Wt: 403.2 g/mol
InChI Key: VXNCCFGMEHFNBA-UHFFFAOYSA-N
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Description

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory and immunomodulatory effects, primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . It operates by inhibiting PDE4 activity, leading to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses .

Synthesis Analysis

The synthesis of roflumilast involves several key steps starting from 4-difluoromethoxy-3-hydroxybenzaldehyde. The process includes O-alkylation, oxidation, and N-acylation reactions. A convenient method for its synthesis has been reported, which yields up to 68.3% with a purity of 99.2% . Another synthesis route involves etherification with chlorodifluoromethane, followed by reaction with chloromethyl cyclopropane, yielding a key intermediate . The overall yield of this method is about 62%, indicating a cost-effective and scalable approach .

Molecular Structure Analysis

Roflumilast's molecular structure is characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzamide scaffold. The molecule also contains a dichloropyridyl group, which is essential for its PDE4 inhibitory activity . High-resolution mass spectrometry and density functional theory calculations have been used to identify degradation products of roflumilast, confirming the stability and reactivity of its molecular structure under various conditions .

Chemical Reactions Analysis

Roflumilast undergoes various chemical reactions during its synthesis, including O-alkylation, oxidation, and N-acylation . An impurity in the roflumilast product was identified as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide, which was synthesized and characterized to confirm its structure . The synthesis process has been optimized to minimize the formation of such impurities and enhance the overall yield and purity of the final product .

Physical and Chemical Properties Analysis

Roflumilast's physical and chemical properties are influenced by its molecular structure, which includes lipophilic groups such as the difluoromethoxy and cyclopropylmethoxy moieties. These groups increase the molecule's lipophilicity, which is beneficial for its pharmacokinetic profile, allowing for oral administration and effective penetration into lung tissue . The presence of these groups also protects the molecule from oxidative degradation, as evidenced by the identification and characterization of its degradation products . The introduction of similar groups into other molecules has been shown to enhance their anti-cancer activity through ROS-mediated pathways, suggesting that roflumilast's structure may confer additional therapeutic benefits .

Scientific Research Applications

Synthesis and Chemical Properties

  • A new route for synthesizing Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, has been developed using copper-catalyzed hydroxylation. This process starts from 4-hydroxy-3-iodobenzoic acid and achieves an 80% overall yield for Roflumilast (Feng Ni & Jian-qi Li, 2012).
  • Another study identified the structural degradation products of Roflumilast under various conditions using high-resolution mass spectrometry and density functional theory calculations. This analysis is crucial for understanding the stability and long-term viability of the compound (S. K. Paul & U. Dash, 2015).
  • A convenient method for the synthesis of Roflumilast has been developed. This method features steps like O-alkylation, oxidation, and N-acylation, demonstrating a practical approach for large-scale production (Yan Lin et al., 2013).

Pharmacological Studies

  • Roflumilast has been identified as a potential first-in-class PDE4 inhibitor for chronic obstructive pulmonary disease (COPD) therapy. Its selectivity for PDE4 subtypes A-D and high subnanomolar potency suggest a broad therapeutic approach for COPD (A. Hatzelmann et al., 2010).
  • The novel PDE4 inhibitor CHF6001 was compared with Roflumilast, revealing that CHF6001 is more potent in inhibiting PDE4 activity, suggesting the evolution and improvement of PDE4 inhibitors over time (Nadia Moretto et al., 2015).
  • Roflumilast's in vivo efficacy in airway disease models, like asthma and COPD, has been demonstrated. It showcases potential as a novel drug for treating these conditions due to its bronchodilator and anti-inflammatory properties (D. Bundschuh et al., 2001).

Therapeutic Applications

  • Roflumilast's effects on hypoxia- and monocrotaline-induced pulmonary hypertension in rats highlight its significance in pulmonary health. It attenuates pulmonary vascular remodeling and hypertension, demonstrating its potential in treating conditions associated with pulmonary inflammation (M. Izikki et al., 2009).
  • Roflumilast has been shown to protect mice against collagen-induced arthritis, suggesting its potential beyond respiratory conditions. This indicates its possible applications in treating rheumatoid arthritis and other inflammatory diseases (J. Barsig et al., 2001).

Safety And Hazards

Roflumilast has been associated with adverse events (AEs). It significantly increased the frequency of AEs and discontinuations of treatment due to AEs compared to placebo . In addition, atrial fibrillation and suicidality were more frequent with Roflumilast than placebo .

properties

IUPAC Name

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNCCFGMEHFNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460726
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

CAS RN

162401-43-6
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GBN Reddy, A Naresh, P Venkateswarlu… - Journal of Chemical …, 2015 - researchgate.net
A detail study was undertaken to investigate origin of Roflumilast drug substance related impurities. These impurities were synthetically prepared and characterized by IR, NMR and …
Number of citations: 0 www.researchgate.net

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